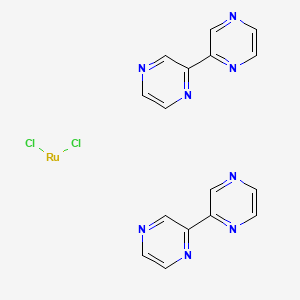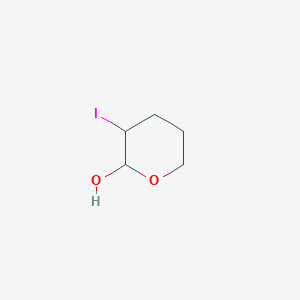
2H-Pyran-2-ol, tetrahydro-3-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodotetrahydro-2H-pyran-2-ol is an organic compound that belongs to the class of tetrahydropyrans It is characterized by the presence of an iodine atom attached to the tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodotetrahydro-2H-pyran-2-ol can be achieved through several methods. One common approach involves the iodination of tetrahydro-2H-pyran-2-ol. This can be done using iodine and a suitable oxidizing agent under controlled conditions. Another method involves the use of iodinating reagents such as N-iodosuccinimide (NIS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of 3-iodotetrahydro-2H-pyran-2-ol typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Iodotetrahydro-2H-pyran-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of tetrahydro-2H-pyran-2-ol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium iodide (KI) in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted tetrahydropyrans.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include tetrahydro-2H-pyran-2-ol.
Scientific Research Applications
3-Iodotetrahydro-2H-pyran-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iodotetrahydro-2H-pyran-2-ol involves its interaction with molecular targets through its iodine atom. The iodine atom can participate in various chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-2-ol: Lacks the iodine atom, making it less reactive in certain chemical reactions.
4-Iodotetrahydro-2H-pyran: Similar structure but with the iodine atom in a different position, leading to different reactivity and applications.
Uniqueness
3-Iodotetrahydro-2H-pyran-2-ol is unique due to the presence of the iodine atom at the 3-position, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications .
Properties
CAS No. |
85515-57-7 |
|---|---|
Molecular Formula |
C5H9IO2 |
Molecular Weight |
228.03 g/mol |
IUPAC Name |
3-iodooxan-2-ol |
InChI |
InChI=1S/C5H9IO2/c6-4-2-1-3-8-5(4)7/h4-5,7H,1-3H2 |
InChI Key |
SQAUGUMNNZNDQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(OC1)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


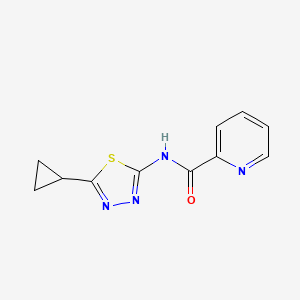
![2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione](/img/structure/B13100412.png)
![(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B13100413.png)
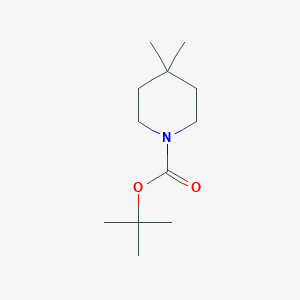
![Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione](/img/structure/B13100421.png)
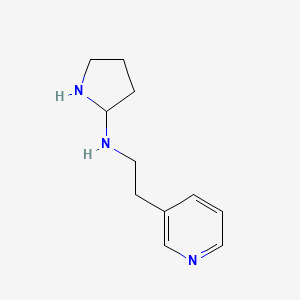

![5-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7(1H)-one](/img/structure/B13100442.png)


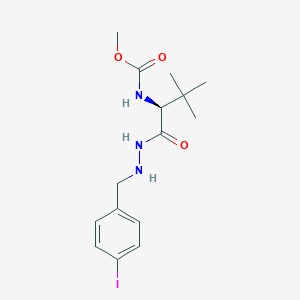
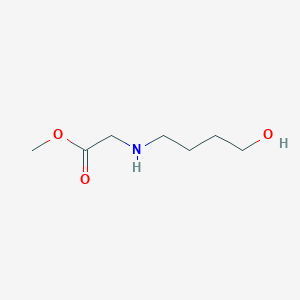
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13100475.png)
